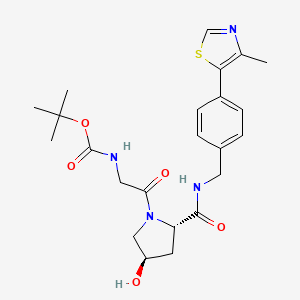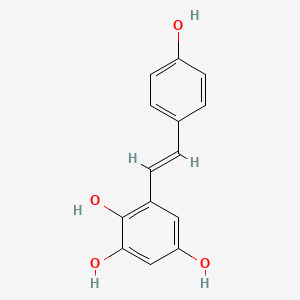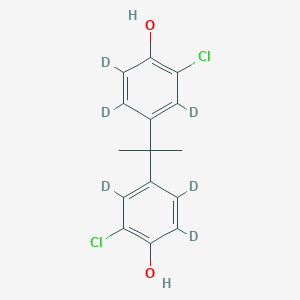
VH032 analogue-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
VH032 analogue-1 is a synthetic compound that acts as a ligand for the von Hippel-Lindau (VHL) protein. It is an analog of VH032 and is used primarily in the synthesis of proteolysis-targeting chimeras (PROTACs). These chimeras are bifunctional molecules designed to recruit E3 ligases, such as VHL, to target proteins for ubiquitination and subsequent proteasomal degradation .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of VH032 analogue-1 involves several key steps, including the protection of functional groups, arylation, and deprotection. One common synthetic route involves the use of N-Boc-L-4-hydroxyproline as a starting material. This compound undergoes a series of reactions, including C-H arylation using palladium catalysts such as Pd(OAc)2 or Pd-PEPPSI-IPr, followed by amine deprotection and amidation .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing byproducts. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
VH032 analogue-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the molecule.
Substitution: Nucleophilic substitution reactions can be employed to introduce different substituents onto the molecule.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include palladium catalysts, N-Boc-L-4-hydroxyproline, and various protecting groups. Reaction conditions often involve specific temperatures, solvents, and pH levels to ensure optimal reaction efficiency .
Major Products Formed
The major products formed from these reactions include various intermediates and derivatives of this compound, which can be further used in the synthesis of PROTACs and other bioactive molecules .
科学的研究の応用
VH032 analogue-1 has a wide range of scientific research applications, including:
作用機序
VH032 analogue-1 exerts its effects by acting as a ligand for the VHL protein. It recruits the VHL protein to target proteins, facilitating their ubiquitination and subsequent degradation by the proteasome. This mechanism is central to the function of PROTACs, which are designed to selectively degrade specific proteins by harnessing the cellular ubiquitin-proteasome system .
類似化合物との比較
Similar Compounds
Similar compounds to VH032 analogue-1 include:
VH032: The parent compound, which also acts as a ligand for VHL.
Me-VH032: A chiral benzylic amine analog of VH032.
VH101: A derivative with fluoro- and cyano-cyclopropyl capping groups.
Uniqueness
This compound is unique in its ability to remove protective groups under acidic conditions, making it directly usable for PROTAC molecular synthesis. This property enhances its utility as a key intermediate in the synthesis of PROTACs based on VHL ligands .
特性
分子式 |
C23H30N4O5S |
|---|---|
分子量 |
474.6 g/mol |
IUPAC名 |
tert-butyl N-[2-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-2-oxoethyl]carbamate |
InChI |
InChI=1S/C23H30N4O5S/c1-14-20(33-13-26-14)16-7-5-15(6-8-16)10-24-21(30)18-9-17(28)12-27(18)19(29)11-25-22(31)32-23(2,3)4/h5-8,13,17-18,28H,9-12H2,1-4H3,(H,24,30)(H,25,31)/t17-,18+/m1/s1 |
InChIキー |
MLXIIIXJJLAGSR-MSOLQXFVSA-N |
異性体SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)CNC(=O)OC(C)(C)C)O |
正規SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)CNC(=O)OC(C)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide](/img/structure/B12389697.png)



![dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,4,5-pentadeuterio-3-deuteriooxy-5-[5,6-dideuterio-4-(dideuterio(15N)amino)-2-oxo(1,3-15N2)pyrimidin-1-yl]oxolan-2-yl]methyl] phosphate](/img/structure/B12389721.png)




![4-[4-[[4-[6-[4-[4-(2-Aminoethylamino)-2-[1-(4-chlorophenyl)cyclohexyl]quinazolin-7-yl]piperazin-1-yl]-6-oxohexoxy]piperidin-1-yl]methyl]-2,5-dimethoxyphenyl]-2-methyl-2,7-naphthyridin-1-one](/img/structure/B12389749.png)



![[(2R,3S,5R)-2-(6-aminopurin-9-yl)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]oxolan-3-yl] acetate](/img/structure/B12389759.png)
